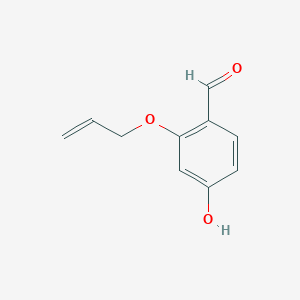

2-Allyloxy-4-hydroxy-benzaldehyde

Description

2-Allyloxy-4-hydroxy-benzaldehyde is an aromatic aldehyde featuring a hydroxyl group at the para position and an allyl ether group at the ortho position relative to the aldehyde functionality.

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

4-hydroxy-2-prop-2-enoxybenzaldehyde |

InChI |

InChI=1S/C10H10O3/c1-2-5-13-10-6-9(12)4-3-8(10)7-11/h2-4,6-7,12H,1,5H2 |

InChI Key |

AIMPOOFQEHYGTR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C=CC(=C1)O)C=O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

2-Allyloxy-4-hydroxy-benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : Reduction can yield alcohols.

- Substitution Reactions : The allyloxy group can participate in nucleophilic substitution reactions.

These properties make it a versatile building block for creating diverse chemical structures.

Biology

Recent studies have highlighted the biological activities of this compound, particularly its potential as an antidiabetic agent. Research indicates that derivatives of this compound inhibit pancreatic α-amylase, an enzyme crucial for carbohydrate metabolism.

Key Findings on Antidiabetic Properties :

- In vitro assays demonstrated significant inhibitory effects on human pancreatic α-amylase (IC50 values ranging from 22.1 to 130.5 μM) depending on the specific structural modifications of the compound.

| Compound | IC50 (μM) | Enzyme Target |

|---|---|---|

| 3g | 25.6 | Porcine Pancreatic α-Amylase |

| 3i | 22.1 | Human Pancreatic α-Amylase |

| 3b | 65.4 | Human Lysosomal Acid-α-Glucosidase |

| 3a | 130.5 | Human Lysosomal Acid-α-Glucosidase |

This structure-activity relationship suggests that specific modifications may enhance its therapeutic efficacy against type 2 diabetes.

Medicine

The compound is under investigation for its therapeutic properties beyond diabetes management, including potential applications in treating various metabolic disorders. Its interaction with biological targets through covalent bonding and modulation of biological pathways presents opportunities for drug development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and serves as a precursor in various manufacturing processes. Its ability to undergo multiple chemical transformations makes it valuable in creating novel compounds for different applications.

Case Study: Antidiabetic Activity

A study published in a peer-reviewed journal examined the inhibitory effects of various derivatives of this compound on pancreatic α-amylase, highlighting its potential as a lead compound for developing new antidiabetic drugs. The results indicated that structural variations significantly influenced the inhibitory potency, guiding future drug design efforts.

Case Study: Synthesis of Complex Molecules

Research has demonstrated that using this compound as a starting material allows for efficient synthesis pathways leading to complex heterocycles such as chroman-4-one derivatives. These compounds exhibit a range of biological activities, making them attractive candidates for further pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Allyloxy-4-hydroxy-benzaldehyde with key analogs, focusing on substituent effects, physicochemical properties, and functional applications.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position and Electronic Effects The para-hydroxyl group in 4-hydroxybenzaldehyde and this compound enhances resonance stabilization of the aldehyde group, increasing acidity compared to meta-substituted analogs. Allyloxy vs.

Crystallographic Behavior The planar structure of 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde suggests that extended ether chains and aldehyde groups favor layered molecular packing via C–H···O interactions. This contrasts with smaller analogs like 4-hydroxybenzaldehyde, which may form simpler hydrogen-bonded networks.

Toxicity and Safety 2-Hydroxy-4-methoxybenzaldehyde exhibits acute dermal and respiratory toxicity per Sigma-Aldrich safety data , while EFSA notes structural similarities to other alkoxy-benzaldehydes with uncharacterized toxicological profiles . Allyloxy-substituted compounds may pose additional risks due to allyl group reactivity.

Applications Pharmaceutical Intermediates: 4-(Benzyloxy)-2-(methoxymethyl)benzaldehyde’s high cost and specialized synthesis highlight the demand for substituted benzaldehydes in drug development. Material Science: The layered crystal structure of dialdehydes like 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde suggests utility in designing supramolecular materials.

Preparation Methods

Reaction Mechanism and Conditions

The 2-hydroxy group adjacent to the aldehyde functionality exhibits enhanced acidity due to electron-withdrawing effects, making it more susceptible to deprotonation and subsequent nucleophilic attack. A typical procedure involves:

-

Reactants : 2,4-dihydroxybenzaldehyde, allyl bromide (or chloride), potassium carbonate (base), potassium iodide (catalyst).

-

Solvent : Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) facilitate ionization and reaction homogeneity.

-

Temperature : Reflux conditions (60–80°C) are employed to accelerate the reaction while minimizing side reactions like over-alkylation.

For example, a scaled-up synthesis adapted from patent methodologies uses:

The mixture is stirred under reflux until HPLC analysis confirms >90% conversion of the starting material.

Workup and Purification

Post-reaction, the solvent is removed under reduced pressure, and the crude product is partitioned between ethyl acetate and aqueous HCl. Sequential washes with potassium carbonate (to remove residual acid), citric acid (to neutralize excess base), and brine yield the organic phase containing the product. Crystallization from toluene/hexane mixtures provides this compound in 56–70% yield with >98% purity.

Regioselective Protection-Oxidation Strategies

Alternative routes employ protective group strategies to isolate the 4-hydroxy group before introducing the allyloxy moiety. While less common for industrial synthesis, these methods are valuable for laboratory-scale precision.

Benzyl Protection of the 4-Hydroxy Group

A two-step approach involves:

-

Protection : Benzylation of the 4-hydroxy group using benzyl chloride in acetonitrile with K₂CO₃/KI.

-

Allylation : Reaction of the intermediate 4-benzyloxy-2-hydroxybenzaldehyde with allyl bromide under similar conditions.

-

Deprotection : Catalytic hydrogenation to remove the benzyl group.

While this method achieves high regioselectivity, the additional steps reduce overall yield (45–55%) and complicate scalability.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effectiveness and recyclability:

Temperature and Pressure Control

Autogenous pressure conditions (achieved by sealing reaction vessels) minimize solvent loss and improve kinetics, particularly at temperatures exceeding 100°C. Post-reaction cooling to 20–80°C induces phase separation, simplifying product isolation.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Direct Allylation | 56–70% | >98% | High | Minimal steps, cost-effective |

| Protection-Deprotection | 45–55% | >95% | Moderate | High regioselectivity |

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

-

Crystallization Optimization : Mixed solvents (toluene/hexane) enhance crystal purity by exploiting differential solubility.

-

Chromatography : Reserved for high-purity demands, though cost-prohibitive for industrial use.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation reduces reaction times from hours to minutes while maintaining yields (~65%). However, energy costs and equipment limitations hinder large-scale adoption.

Enzymatic Catalysis

Exploratory use of lipases (e.g., Candida antarctica) in non-aqueous media achieves 60% yield under mild conditions (40°C, 24 h). This green chemistry approach remains experimental but promising.

Q & A

Basic Synthesis: What are the common methodological approaches for synthesizing 2-Allyloxy-4-hydroxy-benzaldehyde?

Answer:

The synthesis typically involves Williamson ether synthesis to introduce the allyloxy group to 4-hydroxybenzaldehyde. Key steps include:

Protection of the aldehyde group (if necessary) using agents like ethylene glycol under acidic conditions to prevent unwanted side reactions.

Alkylation : Reacting 4-hydroxybenzaldehyde with allyl bromide in a polar aprotic solvent (e.g., DMF or acetone) under basic conditions (e.g., K₂CO₃ or NaH) to facilitate nucleophilic substitution at the hydroxyl group .

Deprotection : If the aldehyde was protected, hydrolysis under mild acidic conditions regenerates the aldehyde functionality.

Validation : Monitor reaction progress via TLC and confirm product purity using HPLC or GC-MS.

Advanced Synthesis: How can reaction conditions be optimized to improve yield and minimize side products in allyloxy group introduction?

Answer:

Optimization strategies include:

Solvent selection : DMF enhances nucleophilicity of the phenoxide ion but may require inert atmosphere (N₂/Ar) to prevent oxidation of the allyl group .

Temperature control : Moderate heating (60–80°C) accelerates the reaction while avoiding thermal decomposition of the aldehyde.

Stoichiometry : Use a slight excess of allyl bromide (1.2–1.5 eq.) to drive the reaction to completion.

Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.

Troubleshooting : Side products like dialkylated derivatives can be minimized by stepwise addition of reagents .

Basic Characterization: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 9.8–10.0 ppm (aldehyde proton), δ 6.7–7.8 ppm (aromatic protons), and δ 4.5–5.5 ppm (allyloxy CH₂ and CH=CH₂ groups).

- ¹³C NMR : Confirm carbonyl (C=O) at ~190 ppm and ether linkage (C-O) at ~70 ppm.

IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) validate functional groups .

Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Structural Analysis: How can X-ray crystallography resolve ambiguities in molecular geometry or hydrogen bonding patterns?

Answer:

Crystal Growth : Use slow evaporation from a solvent like ethanol or DCM to obtain high-quality single crystals.

Data Collection : Employ synchrotron radiation or high-resolution diffractometers for precise atomic coordinates.

Refinement : Use SHELX programs (e.g., SHELXL) for structure solution and refinement. Key parameters include R-factors (<5%) and electron density maps to identify hydrogen bonds (e.g., O–H···O interactions) .

Validation : Cross-check with DFT calculations (e.g., Gaussian) for bond-length/angle consistency.

Data Contradiction: How should researchers address discrepancies in reported spectral data or reactivity profiles?

Answer:

Methodological Triangulation : Combine NMR, IR, and X-ray data to cross-validate structural assignments .

Replicate Conditions : Ensure experimental parameters (solvent, temperature, pH) match literature protocols. For example, solvent polarity affects NMR chemical shifts.

Computational Modeling : Use tools like Gaussian or ORCA to simulate spectra and compare with empirical data.

Peer Review : Consult crystallographic databases (e.g., CCDC) or collaborative platforms to resolve ambiguities .

Stability and Handling: What precautions are necessary to prevent degradation of this compound during storage or reactions?

Answer:

Storage : Keep in amber vials at –20°C under inert gas (Ar) to avoid oxidation or photodegradation.

Reaction Conditions : Use antioxidants (e.g., BHT) in solution and avoid prolonged exposure to light or high temperatures (>100°C).

Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) immediately after synthesis to isolate the compound from reactive byproducts .

Biological Activity Assessment: What methodologies are appropriate for preliminary evaluation of its biochemical interactions?

Answer:

Enzyme Inhibition Assays : Use fluorescence-based or calorimetric (ITC) methods to study binding to target enzymes (e.g., oxidoreductases).

ROS Scavenging Studies : Adapt protocols from using biosensors (e.g., roGFP2-Orp1) to monitor oxidative stress in cellular models.

Cytotoxicity Screening : Perform MTT assays on cell lines (e.g., HEK293) to assess IC₅₀ values .

Note : Structural analogs (e.g., 4-hydroxybenzaldehyde) may guide hypothesis generation for bioactivity .

Retrograde Signaling Analysis: How can compartment-specific redox dynamics (e.g., in chloroplasts/mitochondria) be studied for this compound?

Answer:

Biosensor Integration : Use compartment-targeted redox sensors (e.g., Grx1-roGFP2 for glutathione potential) in plant or algal models .

Localized ROS Generation : Mimic by applying controlled light stress to chloroplasts and monitoring EGSH shifts via fluorescence microscopy.

Transcriptomic Profiling : Pair redox data with RNA-seq to identify nuclear gene expression changes induced by this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.